
1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, also known as CCT007093, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic application in cancer treatment. CCT007093 belongs to the family of triazole-based compounds, which have been shown to possess anti-cancer properties.
作用機序
1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. CK2 is a serine/threonine kinase that phosphorylates a wide range of substrates involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. Inhibition of CK2 by 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide leads to the disruption of these processes, resulting in cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to have a significant impact on various biochemical and physiological processes in cancer cells. It induces cell cycle arrest at the G2/M phase, which is associated with decreased cyclin B1 and increased p21 expression. 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide also induces apoptosis in cancer cells by activating caspase-3 and cleaving poly(ADP-ribose) polymerase (PARP). In addition, 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been shown to inhibit the migration and invasion of cancer cells.
実験室実験の利点と制限
1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has several advantages as a research tool for studying CK2 inhibition in cancer cells. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to using 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments. It has been shown to have off-target effects on other kinases, such as PIM1 and DYRK1A. In addition, 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has poor pharmacokinetic properties, which may limit its use in animal models.
将来の方向性
There are several future directions for research on 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of more potent and selective CK2 inhibitors based on the structure of 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide. Another direction is the investigation of the role of CK2 in other diseases, such as neurodegenerative disorders and viral infections. Finally, the use of 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide in combination with other anti-cancer agents is an area of active research, as it may enhance the efficacy of current cancer treatments.
合成法
The synthesis of 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide involves a multi-step process that starts with the reaction of 2-chlorobenzylamine with propargyl bromide to yield 1-(2-chlorobenzyl)-3-prop-2-ynylamine. The resulting compound is then reacted with 3-phenylpropylamine in the presence of copper(I) catalyst to form 1-(2-chlorobenzyl)-N-(3-phenylpropyl)prop-2-yn-1-amine. Finally, the propargyl group is converted into a triazole ring by reacting with sodium azide and copper(II) sulfate to yield 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide.
科学的研究の応用
1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential therapeutic application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, ovarian cancer, and leukemia. 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide targets the protein kinase CK2, which plays a critical role in cell proliferation and survival. Inhibition of CK2 by 1-(2-chlorobenzyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide leads to cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O/c20-17-11-5-4-10-16(17)13-24-14-18(22-23-24)19(25)21-12-6-9-15-7-2-1-3-8-15/h1-5,7-8,10-11,14H,6,9,12-13H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPWEXUIESHTHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=CN(N=N2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-chloro-2,4-dimethyl-4-phenyl-5,6-dihydro-4H-furo[2',3':3,4]cyclohepta[1,2-b][1]benzofuran](/img/structure/B5050301.png)
![4-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5050303.png)
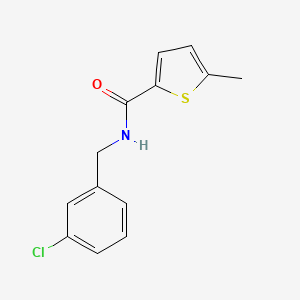

![methyl 6-methyl-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5050341.png)
![2-{[4-(ethylamino)-6-methoxy-1,3,5-triazin-2-yl]thio}-N-phenylacetamide](/img/structure/B5050349.png)
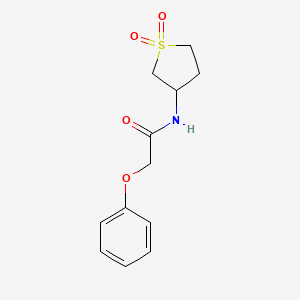
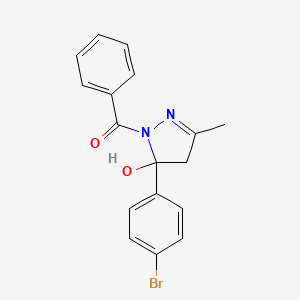
![1-[(2-chlorophenyl)acetyl]pyrrolidine](/img/structure/B5050371.png)
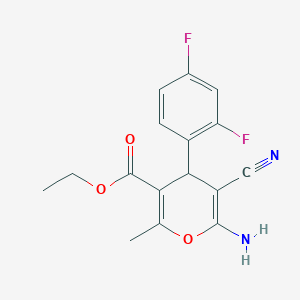
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-isopropyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5050385.png)
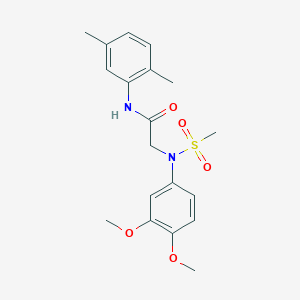
![methyl 4-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5050392.png)